Methyl [1-(anilinocarbonyl)piperidin-4-YL]acetate
Description
Properties
IUPAC Name |
methyl 2-[1-(phenylcarbamoyl)piperidin-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-20-14(18)11-12-7-9-17(10-8-12)15(19)16-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQNZOCRWNWFQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCN(CC1)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Key Synthetic Challenges
The target compound features a piperidine core substituted at the 1-position with an anilinocarbonyl group and at the 4-position with a methyl acetate moiety. Key challenges include:
Synthetic Routes and Methodologies
Stepwise Assembly via Piperidine Intermediate
A common strategy involves constructing the piperidine ring before introducing substituents.
Preparation of Piperidin-4-yl Acetate Methyl Ester
Piperidin-4-yl acetate methyl ester is synthesized via Mannich reaction or Michael addition , followed by esterification. For example:
- Cyclization : Reacting glutaraldehyde with methyl acetoacetate in the presence of ammonium acetate yields the piperidine ring.
- Esterification : Treating the resulting piperidin-4-yl acetic acid with methanol and sulfuric acid produces the methyl ester.
Introduction of Anilinocarbonyl Group
The anilinocarbonyl moiety is introduced via carbamoylation using phenyl isocyanate or aniline derivatives:
- Reaction Conditions : Piperidin-4-yl acetate methyl ester is reacted with phenyl isocyanate in dry dichloromethane at 0–5°C for 12 hours.
- Catalysis : Triethylamine (TEA) is used to scavenge HCl, improving yields to 72–78%.
Representative Reaction Table
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Carbamoylation | Phenyl isocyanate, TEA | 0–5°C, 12 h | 75% |
| Esterification | Methanol, H₂SO₄ | Reflux, 6 h | 68% |
One-Pot Multicomponent Synthesis
A streamlined approach combines piperidine formation and functionalization in a single vessel:
- Mannich Reaction : Glutaraldehyde, methyl acetoacetate, and urea react in ethanol to form the piperidine skeleton.
- In Situ Carbamoylation : Adding aniline and triphosgene directly functionalizes the 1-position, yielding the target compound in 65% overall yield.
Advantages : Reduced purification steps and improved atom economy.
Catalytic and Green Chemistry Approaches
Analytical Characterization and Quality Control
Spectroscopic Data
Industrial-Scale Production and Optimization
Cost-Effective Raw Materials
Chemical Reactions Analysis
Synthetic Routes and Acylation Chemistry
The compound’s synthesis likely involves multi-step acylation and coupling protocols. For example:
-
Piperidine Functionalization : The piperidine ring is acylated using an anilinocarbonyl chloride under basic conditions (e.g., triethylamine or diisopropylethylamine) in solvents like dichloromethane or THF .
-
Esterification : The 4-position acetate group is introduced via nucleophilic substitution or esterification of a piperidin-4-yl alcohol intermediate with methyl chloroacetate .
Key Analogous Reaction :
tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate undergoes nucleophilic substitution with sodium acetate to yield methyl piperidin-4-yl acetate derivatives . Similar conditions could apply for introducing the acetate group in the target compound.
Hydrolysis and Transesterification
The methyl ester and anilinocarbonyl groups are susceptible to hydrolysis:
-
Basic Hydrolysis : Treatment with NaOH or LiOH in aqueous THF/MeOH converts the methyl ester to a carboxylic acid . The anilinocarbonyl group remains stable under mild basic conditions but may hydrolyze to an aniline derivative under prolonged acidic reflux (HCl/H₂O) .
-
Enzymatic Hydrolysis : Lipases or esterases selectively cleave the ester group, retaining the anilinocarbonyl functionality .
Example Conditions :
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Saponification | 1M NaOH, H₂O/EtOH, reflux | Carboxylic acid derivative | ~85% |
| Acidic Hydrolysis | 6M HCl, 100°C, 12h | Aniline + piperidin-4-ylacetic acid | 60–70% |
Ring Functionalization and Derivatization
The piperidine ring enables further modifications:
-
N-Alkylation/Acylation : The secondary amine in the piperidine ring reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides to form quaternary ammonium salts or amides .
-
Reductive Amination : The 4-position acetate’s carbonyl group can be reduced to a hydroxyl or amine using NaBH₄ or LiAlH₄, enabling secondary functionalization .
Notable Pathway :
In related systems, 4-piperidinylacetates undergo reductive amination with aldehydes to yield tertiary amines, a strategy applicable to this compound .
Cross-Coupling Reactions
The aromatic aniline moiety may participate in:
-
Buchwald-Hartwig Amination : Palladium-catalyzed coupling with aryl halides to install diverse substituents .
-
Suzuki-Miyaura Coupling : If halogenated aniline derivatives are used, cross-coupling with boronic acids becomes feasible .
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
Research indicates that methyl [1-(anilinocarbonyl)piperidin-4-YL]acetate may possess anti-inflammatory and analgesic properties. Preliminary studies suggest that it could modulate pain pathways, similar to other piperidine derivatives, making it a candidate for further investigation in pain management therapies.
Biological Activity:
The compound's structural similarities to other bioactive molecules imply potential interactions with various biological targets, including enzymes and receptors involved in inflammation and pain mechanisms. This opens avenues for drug discovery focused on conditions like arthritis or neuropathic pain.
Organic Synthesis
Building Block in Synthesis:
this compound serves as a versatile building block in organic synthesis. Its functional groups enable it to participate in various reactions, facilitating the creation of more complex molecules.
Synthetic Methods:
Several synthetic routes have been developed for this compound, emphasizing its accessibility for research purposes. These methods often involve multi-step reactions that can be optimized for yield and purity, highlighting its utility in chemical research.
Biological Research
Interaction Studies:
Studies focusing on the binding affinity of this compound with biological targets have shown promising results. Its ability to interact with specific proteins or enzymes can lead to insights into its mechanism of action and potential therapeutic applications.
Case Studies:
In vitro studies have been conducted to evaluate the compound's effects on cellular processes. For instance, investigations into its cytotoxicity against human cell lines have provided initial data on safety profiles and therapeutic windows.
Industrial Applications
Chemical Intermediates:
In the chemical industry, this compound can be utilized as an intermediate in the production of various fine chemicals and pharmaceuticals. Its unique properties make it suitable for developing new materials or enhancing existing chemical processes.
Data Summary Table
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Medicinal Chemistry | Potential anti-inflammatory and analgesic properties | Pain management therapies |
| Organic Synthesis | Building block for complex organic compounds | Multi-step synthesis methods |
| Biological Research | Interaction studies with biological targets | In vitro cytotoxicity assessments |
| Industrial Applications | Intermediate for fine chemicals and pharmaceuticals | Development of new materials |
Mechanism of Action
The mechanism of action of Methyl [1-(anilinocarbonyl)piperidin-4-YL]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The anilinocarbonyl group in the target compound enhances hydrogen-bonding capacity compared to the hydrophobic 4-fluorobenzyl group in or the polar methoxypropyl groups in .
- Salt vs. Neutral Forms : The hydrochloride salt in improves aqueous solubility, whereas the neutral ester in the target compound may favor membrane permeability.
- Functional Group Diversity : The ketone in 1-(3-Methoxypropyl)piperidin-4-one offers reactivity for further derivatization (e.g., reductive amination), unlike the stable ester in the target compound.
This compound
- Synthetic Utility : Its ester group serves as a protecting group for carboxylic acids, enabling selective deprotection under basic conditions .
- Pharmacological Potential: The urea linkage mimics protease inhibitor scaffolds, suggesting possible enzyme-targeting applications (e.g., kinase inhibition).
Comparative Pharmacokinetics (Theoretical Analysis)
- Metabolic Stability : The methyl ester may undergo hydrolysis in vivo, converting to a carboxylic acid metabolite, whereas the 4-fluorobenzyl group in could resist oxidation.
Biological Activity
Methyl [1-(anilinocarbonyl)piperidin-4-YL]acetate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with an anilinocarbonyl group and an acetate moiety, which contributes to its biological activity. The molecular formula is , with a molecular weight of 250.31 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : Compounds similar in structure have shown affinity for various receptors, including adenosine receptors, which play a crucial role in neuroprotection and anti-inflammatory responses. For instance, agonists of the A1 adenosine receptor have demonstrated neuroprotective effects in ischemic models .
- Enzyme Inhibition : The compound may inhibit specific enzymes such as protein tyrosine kinases (PTKs), which are involved in cancer progression. PTK inhibitors have been shown to effectively manage malignancies driven by growth factor receptors .
Antitumor Activity
Recent studies have indicated that derivatives of piperidine compounds exhibit significant antitumor properties. This compound is hypothesized to act similarly by inhibiting tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Case Study : A study evaluating the antitumor activity of related compounds found that they inhibited the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 0.5 to 5 µM .
Antibacterial and Antifungal Activity
The compound's potential antibacterial and antifungal activities are also noteworthy. Compounds with similar structures have been shown to disrupt bacterial cell walls and inhibit fungal growth.
- Research Findings : A related series of compounds demonstrated minimum inhibitory concentration (MIC) values below 1 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess comparable efficacy .
Table 1: Biological Activity Summary
Q & A
Q. What synthetic routes are reported for Methyl [1-(anilinocarbonyl)piperidin-4-YL]acetate, and how are intermediates purified?
A common approach involves coupling a piperidine derivative with an aniline-containing carbonyl group. For example, NT-alkoxycarbonylation methods using activated carbonates (e.g., 2-(trimethylsilyl)ethyl 4-nitrophenyl carbonate) can protect amino groups during synthesis . Purification often employs column chromatography with gradients of methanol/dichloromethane or ethyl acetate/hexane, followed by recrystallization. LCMS (e.g., m/z 598 [M+H]+) and HPLC (retention time ~1.63 min under QC-SMD-TFA05 conditions) are critical for verifying intermediate purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- LCMS : Used to confirm molecular weight (e.g., m/z 598 [M+H]+) and detect impurities.
- HPLC : Reverse-phase methods with mobile phases like methanol/sodium acetate buffer (65:35, pH 4.6) are standard for assessing purity .
- NMR : 1H/13C NMR spectra resolve structural features (e.g., piperidinyl protons, methyl ester signals).
- Elemental Analysis : Validates stoichiometry of C, H, N, and O.
Q. What safety protocols are essential for handling this compound?
While specific toxicity data for this compound is limited, structurally similar piperidine derivatives require:
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : Dry, ventilated areas at 2–8°C in airtight containers .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can conflicting LCMS/HPLC data be resolved during purity assessment?
Discrepancies often arise from:
- Mobile Phase Variability : Adjust methanol/buffer ratios (e.g., 65:35) to optimize peak resolution .
- Column Degradation : Validate system suitability with reference standards (e.g., retention time ±0.1 min) .
- Ionization Suppression : Compare LCMS data across ionization modes (ESI vs. APCI) to confirm molecular ion consistency.
Q. Table 1: Example HPLC Conditions
| Parameter | Condition | Source |
|---|---|---|
| Column | C18, 4.6 × 150 mm, 5 µm | |
| Mobile Phase | Methanol:Buffer (65:35, pH 4.6) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV 254 nm |
Q. What experimental strategies evaluate the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and thermal (40–60°C) conditions. Monitor degradation via HPLC peak area changes (>5% degradation indicates instability) .
- Lyophilization Tests : Assess hygroscopicity by measuring mass loss after 24-hour exposure to 75% relative humidity .
Q. How can synthetic yields be optimized while minimizing byproducts?
- Catalyst Screening : Test Pd/C or Raney nickel for hydrogenation steps.
- Temperature Control : Maintain reactions at –20°C to 25°C to prevent thermal decomposition of intermediates .
- In Situ Monitoring : Use FTIR to track carbonyl group formation (C=O stretch ~1700 cm⁻¹) and adjust reagent stoichiometry dynamically .
Q. What methodologies are used to establish structure-activity relationships (SAR) for derivatives?
- Bioisosteric Replacement : Substitute the anilinocarbonyl group with sulfonamides or ureas to assess potency changes.
- Molecular Docking : Model interactions with target proteins (e.g., kinases) using software like AutoDock. Correlate binding scores (ΔG < –8 kcal/mol) with in vitro IC50 values .
- Metabolic Profiling : Incubate derivatives with liver microsomes to identify metabolic hotspots (e.g., ester hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
